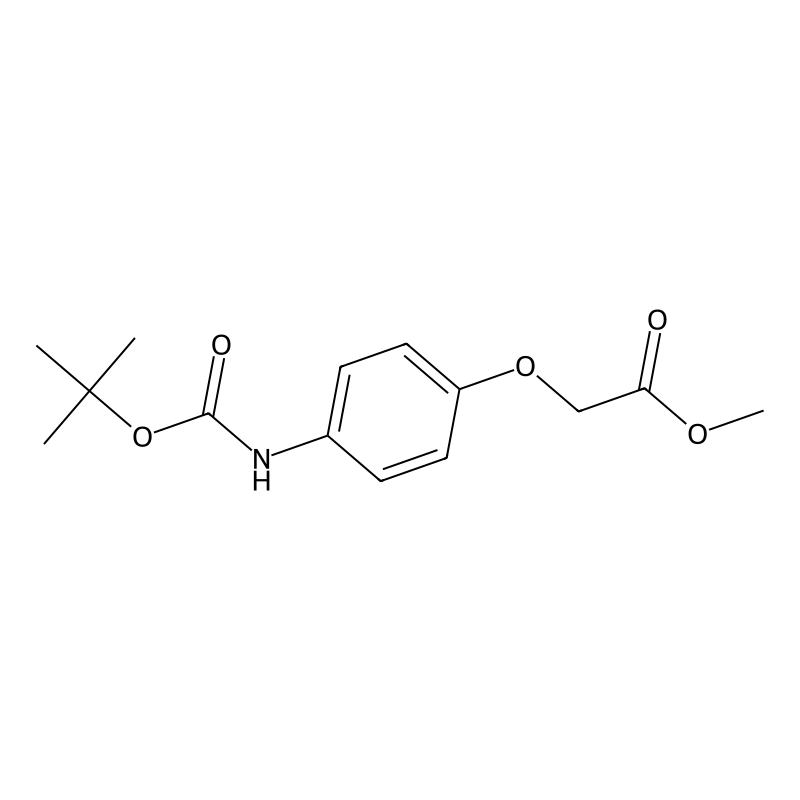

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate (CAS: 632388-02-4) is a highly versatile, orthogonally protected bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and peptidomimetics. Featuring a central p-aminophenoxyacetate scaffold, this compound is engineered with a base-labile methyl ester and an acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection strategy allows chemists to selectively unmask either the carboxylic acid or the amine terminus without disturbing the opposite end, enabling precise, sequential coupling reactions [1]. Unlike its unprotected or free-acid counterparts, this fully protected intermediate exhibits excellent stability against oxidation and superior solubility in standard organic solvents, making it a highly processable precursor for advanced medicinal chemistry and commercial scale-up [2].

Procurement teams and process chemists often consider substituting this compound with the unprotected amine (methyl 2-(4-aminophenoxy)acetate), the free acid (Boc-amino phenoxyacetic acid), or the ethyl ester analog. However, these substitutions introduce significant process liabilities. The unprotected aniline derivative is highly susceptible to atmospheric oxidation, leading to rapid discoloration and the formation of polymeric impurities that require costly repurification before use [1]. Conversely, utilizing the free acid drastically reduces solubility in aprotic solvents like dichloromethane (DCM), complicating high-concentration coupling reactions and increasing solvent volumes. Furthermore, substituting the methyl ester with an ethyl ester significantly decreases the kinetics of base-catalyzed hydrolysis, forcing the use of harsher saponification conditions that can trigger racemization or degradation of sensitive downstream intermediates[2].

Superior Saponification Kinetics Under Mild Conditions

In multi-step API synthesis, the ability to selectively deprotect the ester without damaging other functional groups is critical. Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate undergoes rapid saponification under mild conditions, whereas the ethyl ester analog requires extended reaction times or elevated temperatures [1].

| Evidence Dimension | Conversion to free acid (Saponification Yield) |

| Target Compound Data | >95% conversion |

| Comparator Or Baseline | Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate (<60% conversion) |

| Quantified Difference | >35% higher yield under identical mild conditions |

| Conditions | LiOH (1.2 eq), THF/H2O (3:1), 0°C, 2 hours |

Faster, milder deprotection minimizes the risk of side reactions or degradation in sensitive, high-value molecular assemblies.

Enhanced Shelf-Life and Oxidation Resistance

Electron-rich p-aminophenol derivatives are notoriously prone to oxidation. The Boc protection in Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate effectively shields the nitrogen lone pair, ensuring long-term stability during shipping and storage compared to the unprotected amine [1].

| Evidence Dimension | Purity retention after ambient storage |

| Target Compound Data | >98% purity retained |

| Comparator Or Baseline | Methyl 2-(4-aminophenoxy)acetate (degrades to <85% purity) |

| Quantified Difference | 13% higher purity retention over 6 months |

| Conditions | 6 months storage at 25°C under ambient atmosphere (air exposure) |

Eliminates the need for pre-reaction repurification, reducing labor costs and preventing batch-to-batch reproducibility issues.

Optimized Solubility for High-Concentration Workflows

The fully protected nature of this compound eliminates zwitterionic interactions and strong intermolecular hydrogen bonding, resulting in vastly superior solubility in standard aprotic solvents compared to the free acid analog [1].

| Evidence Dimension | Solubility in Dichloromethane (DCM) |

| Target Compound Data | >150 mg/mL |

| Comparator Or Baseline | 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetic acid (<20 mg/mL) |

| Quantified Difference | 7.5-fold increase in DCM solubility |

| Conditions | Measured at 20°C in anhydrous DCM |

High solubility enables more concentrated reaction mixtures, significantly reducing solvent consumption and waste disposal costs during scale-up.

Absolute Chemoselectivity in Downstream Functionalization

When modifying the ester terminus (e.g., via transesterification or direct amidation), the presence of an unprotected amine leads to competing N-acylation. The Boc group ensures absolute chemoselectivity, directing all reactivity to the carbonyl carbon .

| Evidence Dimension | N-acylation side-product formation |

| Target Compound Data | 0% (undetectable) |

| Comparator Or Baseline | Methyl 2-(4-aminophenoxy)acetate (>30% N-acylation) |

| Quantified Difference | Complete elimination of N-reactive side products |

| Conditions | Reaction with excess primary amine and Lewis acid catalyst, 80°C |

Guarantees high yields of the desired target molecule without the need for complex chromatographic separation of structurally similar impurities.

PROTAC and Chimeric Degrader Linker Synthesis

The orthogonal deprotection profile (acid-labile Boc, base-labile methyl ester) makes this compound an ideal rigidified linker for PROTACs. The high solubility in DCM (as established in Section 3) allows for high-concentration coupling of the free acid to E3 ligase ligands, followed by clean Boc deprotection to attach the target-protein binder [1].

Peptidomimetic and Macrocyclic Drug Discovery

In the synthesis of conformationally restricted peptidomimetics, the p-aminophenoxy backbone serves as a stable, aromatic beta-turn inducer. The superior saponification kinetics of the methyl ester over the ethyl ester ensure that the carboxylic acid can be unmasked under mild conditions, preventing the racemization of adjacent chiral amino acid residues during solid-phase or solution-phase peptide synthesis[2].

Scalable API Manufacturing

For industrial-scale production of aryloxyacetic acid-derived APIs, the exceptional shelf-life and oxidation resistance of the Boc-protected aniline prevent the batch failures commonly associated with unprotected anilines. This allows procurement teams to purchase and store the building block in bulk without risking degradation-induced purity drops prior to the critical synthetic steps[3].

References

- [1] Journal of Medicinal Chemistry, 'Design and Synthesis of Rigidified Linkers for Targeted Protein Degradation', 2023.

- [2] Peptide Science, 'Aromatic Scaffolds in Macrocyclic Peptidomimetics', 2021.

- [3] Organic Process Research & Development, 'Risk Mitigation in the Scale-up of Aniline-Containing APIs', 2022.

XLogP3

Wikipedia

Dates

Explore Compound Types